molecular formula C9H7ClN2O2 B078745 6-Chloro-4-(hydroxyamino)quinoline 1-oxide CAS No. 14076-05-2

6-Chloro-4-(hydroxyamino)quinoline 1-oxide

Cat. No. B078745
CAS RN: 14076-05-2
M. Wt: 210.62 g/mol
InChI Key: UVHQTJYPZBVMBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Chloro-4-(hydroxyamino)quinoline 1-oxide, often involves the direct C–H alkenylation of quinoline N-oxides . This process is a suitable strategy for the synthesis of promising antiparasitic drugs . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .


Chemical Reactions Analysis

Quinoline N-oxides, such as 6-Chloro-4-(hydroxyamino)quinoline 1-oxide, have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . The wide robustness of the C–H functionalization of quinoline N-oxides allows the formation of novel quinolines which cannot be prepared using conventional methods .

properties

IUPAC Name

N-(6-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-9-7(5-6)8(11-13)3-4-12(9)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQTJYPZBVMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO)C=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930916
Record name 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(hydroxyamino)quinoline 1-oxide

CAS RN

14076-05-2
Record name 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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